1,5-Dimethyl-4-oxo-1H-1lambda~5~,2,3,4-tetrazole
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Overview
Description
1,5-Dimethyl-4-oxo-1H-1lambda~5~,2,3,4-tetrazole: is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound is notable for its high nitrogen content and unique structural properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,5-Dimethyl-4-oxo-1H-1lambda~5~,2,3,4-tetrazole can be synthesized through several methods. One common approach involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by ytterbium triflate (Yb(OTf)3). This method yields good results under mild conditions . Another method utilizes the powerful diazotizing reagent fluorosulfonyl azide (FSO2N3) to transform amidines and guanidines into tetrazole derivatives in an aqueous environment .
Industrial Production Methods:
Industrial production of this compound often involves the use of nitriles treated with sodium azide in the presence of catalysts such as zinc salts. This reaction proceeds readily in water and can be scaled up for large-scale production . Microwave-assisted synthesis is also employed to accelerate the conversion of nitriles into tetrazoles, offering high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions:
1,5-Dimethyl-4-oxo-1H-1lambda~5~,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into different reduced forms, depending on the reducing agent used.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, resulting in the formation of substituted tetrazoles
Common Reagents and Conditions:
Oxidation: Strong oxidizers such as acidic chlorides and anhydrides.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as alkyl halides and acyl chlorides
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted tetrazoles with various functional groups
Scientific Research Applications
1,5-Dimethyl-4-oxo-1H-1lambda~5~,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry
Biology: Employed in DNA synthesis and as a bio-isosteric replacement for carboxylic acids in medicinal chemistry
Medicine: Incorporated into various pharmaceutical compounds, including antifungal drugs and angiotensin II receptor antagonists
Industry: Utilized in the production of explosives, rocket fuels, and gas-generating compositions
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-oxo-1H-1lambda~5~,2,3,4-tetrazole involves its interaction with molecular targets and pathways. The tetrazole ring can act as a bio-isosteric replacement for carboxylic acids, mimicking their function in biological systems. This property allows the compound to inhibit enzymes and receptors, such as cytochrome P450, leading to various biological effects .
Comparison with Similar Compounds
1H-Tetrazole: The parent compound with a simpler structure.
5-Substituted 1H-Tetrazoles: Compounds with substitutions at the 5-position, such as 5-phenyltetrazole
1,5-Disubstituted Tetrazoles: Compounds with substitutions at both the 1- and 5-positions, such as 1,5-diphenyltetrazole.
Uniqueness:
1,5-Dimethyl-4-oxo-1H-1lambda~5~,2,3,4-tetrazole is unique due to its specific substitution pattern and the presence of an oxo group. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
90040-48-5 |
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Molecular Formula |
C3H6N4O |
Molecular Weight |
114.11 g/mol |
IUPAC Name |
1,5-dimethyl-4-oxidotetrazol-4-ium |
InChI |
InChI=1S/C3H6N4O/c1-3-6(2)4-5-7(3)8/h1-2H3 |
InChI Key |
VVYZYKYNNIRGBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](N=NN1C)[O-] |
Origin of Product |
United States |
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